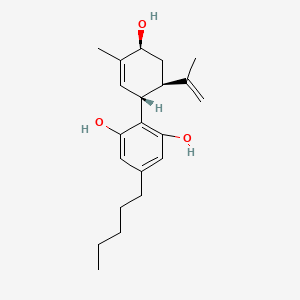

6alpha-Hydroxycannabidiol

Descripción general

Descripción

6alpha-Hydroxycannabidiol is a hydroxy-cannabidiol that is derived from cannabidiol, where the 6-pro-S hydrogen of the cyclohexene ring is replaced by a hydroxy group. It is one of the primary metabolites of cannabidiol produced by human liver microsomes, specifically by the enzymes CYP2C19 and CYP3A .

Mecanismo De Acción

Target of Action

6alpha-Hydroxycannabidiol is a hydroxy-cannabidiol that is one of the main metabolites of cannabidiol by human liver microsomes . It is produced by the enzymes CYP2C19 and CYP3A . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics .

Mode of Action

It is known that cannabidiol, the parent compound, acts on cannabinoid receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems .

Biochemical Pathways

This compound is involved in the metabolism of cannabidiol, a process that takes place in the liver . The enzymes CYP2C19 and CYP3A are responsible for this metabolic transformation . The endocannabinoid system, which includes cannabinoid receptors, is involved in many physiological processes, including cognition, pain sensation, appetite, memory, sleep, immune function, and mood .

Pharmacokinetics

The pharmacokinetics of this compound are likely to be similar to those of cannabidiol. After oral administration, cannabidiol appears rapidly in plasma, with a time to maximum plasma concentration of approximately 4-5 hours . The major circulating metabolite is 7-carboxy-CBD, followed by parent CBD, 7-hydroxy-CBD (active metabolite), and 6-hydroxy-CBD (a relatively minor metabolite) . The oral clearance of CBD is high, and the apparent volume of distribution is large .

Result of Action

Cannabidiol has shown promise as an analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic, and has shown neuroprotective, anti-inflammatory, and antioxidant activity . It is plausible that this compound may have similar effects.

Action Environment

The action of this compound, like other cannabinoids, can be influenced by various environmental factors. These factors can include the presence of other compounds, the pH of the environment, and the temperature

Análisis Bioquímico

Biochemical Properties

6alpha-Hydroxycannabidiol interacts with various enzymes and proteins in biochemical reactions. It is produced by the enzymes CYP2C19 and CYP3A in human liver microsomes . The nature of these interactions involves the conversion of cannabidiol to this compound, indicating a metabolic role for this compound.

Cellular Effects

It is known that cannabidiol, from which this compound is derived, has various effects on cells, including anti-inflammatory and antioxidant effects

Molecular Mechanism

It is known that it is a metabolite of cannabidiol, which interacts with various biomolecules and can influence gene expression

Temporal Effects in Laboratory Settings

It is known that this compound is a major metabolite of cannabidiol in human plasma . This suggests that it may have a significant presence and potential long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Studies on cannabidiol, from which this compound is derived, have shown that its effects can vary with different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathways of cannabidiol. It is produced by the enzymes CYP2C19 and CYP3A in human liver microsomes . This suggests that it may interact with these enzymes and potentially other cofactors in the metabolic process.

Transport and Distribution

It is known that drugs are generally distributed unevenly due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes

Subcellular Localization

It is known that only unbound drug is available for passive diffusion to extravascular or tissue sites where the pharmacologic effects of the drug occur . Therefore, the unbound this compound concentration in systemic circulation typically determines its concentration at the active site and thus efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Hydroxycannabidiol typically involves the hydroxylation of cannabidiol. This process can be carried out using human liver microsomes or recombinant human cytochrome P450 enzymes. The primary enzymes involved are CYP2C19 and CYP3A, which facilitate the oxidation of cannabidiol to produce this compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves biotransformation processes using microbial or enzymatic systems to achieve the hydroxylation of cannabidiol. These methods would be optimized for large-scale production to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 6alpha-Hydroxycannabidiol undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of other hydroxylated metabolites.

Reduction: Reduction reactions can potentially convert the hydroxy group back to a hydrogen atom.

Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include cytochrome P450 enzymes and other oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogenating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of cannabidiol .

Aplicaciones Científicas De Investigación

6alpha-Hydroxycannabidiol has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of cannabidiol metabolites.

Biology: It serves as a tool to study the metabolic pathways of cannabidiol in the human body.

Industry: It is used in the development of cannabinoid-based pharmaceuticals and nutraceuticals.

Comparación Con Compuestos Similares

Cannabidiol (CBD): The parent compound of 6alpha-Hydroxycannabidiol, known for its wide range of therapeutic effects.

6beta-Hydroxycannabidiol: Another hydroxylated metabolite of cannabidiol, differing in the position of the hydroxy group.

7-Hydroxycannabidiol: A metabolite with a hydroxy group at the seventh position.

Uniqueness: this compound is unique due to its specific hydroxylation at the 6-alpha position, which may confer distinct biological activities and metabolic pathways compared to other hydroxylated metabolites .

Propiedades

IUPAC Name |

2-[(1R,4S,6R)-4-hydroxy-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-5-6-7-8-15-10-19(23)21(20(24)11-15)17-9-14(4)18(22)12-16(17)13(2)3/h9-11,16-18,22-24H,2,5-8,12H2,1,3-4H3/t16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLPAYRRVSQJRR-KSZLIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)C2C=C(C(CC2C(=C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C([C@H](C[C@H]2C(=C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58940-28-6 | |

| Record name | 6alpha-Hydroxycannabidiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058940286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6ALPHA-HYDROXYCANNABIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JT5NXL2YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

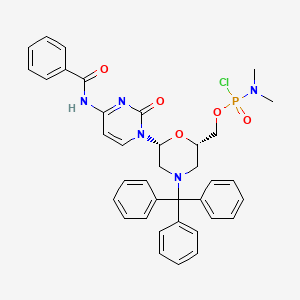

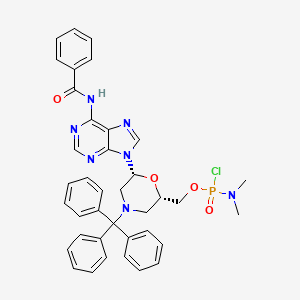

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)